![molecular formula C25H35ClN6O2 B609330 N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride CAS No. 1190379-37-3](/img/structure/B609330.png)
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Vue d'ensemble
Description
MRT-68601 HCl is a potent TBK1 (TANK-binding kinase-1). It inhibits the formation of autophagosomes in lung cancer cells.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
- The compound has been explored for its potential in synthesis and imaging applications. A study involved the synthesis of a related compound for imaging the LRRK2 enzyme in Parkinson's disease using PET imaging (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Antifungal Activities
- Several studies have demonstrated the utility of related compounds in antibacterial and antifungal applications. Research shows that specific structural derivatives of related compounds possess promising antibacterial and antifungal activities through in vitro screening (Zaki, El-Dean, Radwan, & Ammar, 2020).
Antitumor and Anticancer Potential
- The compound's derivatives have shown potential in antitumor and anticancer applications. A study synthesized a molecule with significant inhibitory activity against certain cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Protein Binding and Fluorescence Studies
- Derivatives of the compound have been used in fluorescence binding studies with bovine serum albumin, indicating potential applications in protein interaction studies (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic compounds, which have diverse applications in pharmaceuticals and chemical research (Zaki, Radwan, & El-Dean, 2017).
Development of Novel Antiallergic Compounds
- Research has involved using similar compounds for synthesizing novel antiallergic agents, highlighting its versatility in drug development (Georgiev, Mack, Walter, Radov, & Baer, 1987).
Antimicrobial Activity of Derivatives
- Studies on derivatives of the compound have shown significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Propriétés
IUPAC Name |
N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHGYDEKISHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022530 | |
Record name | MRT-68601 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | |
CAS RN |
1190377-79-7 | |
Record name | MRT-68601 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.